molecular formula C7H13NO2S3 B12219707 3-[(Ethylthiothioxomethyl)amino]-1-hydroxythiolan-1-one

3-[(Ethylthiothioxomethyl)amino]-1-hydroxythiolan-1-one

Cat. No.: B12219707
M. Wt: 239.4 g/mol
InChI Key: LJAXSYJYCQOYLP-UHFFFAOYSA-N
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Description

3-[(Ethylthiothioxomethyl)amino]-1-hydroxythiolan-1-one is an organic compound with a unique structure that includes a thiolane ring, an ethylthioxomethyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Ethylthiothioxomethyl)amino]-1-hydroxythiolan-1-one typically involves multiple steps. One common method includes the reaction of a thiolane derivative with an ethylthioxomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-[(Ethylthiothioxomethyl)amino]-1-hydroxythiolan-1-one undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino group.

Scientific Research Applications

3-[(Ethylthiothioxomethyl)amino]-1-hydroxythiolan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(Ethylthiothioxomethyl)amino]-1-hydroxythiolan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-hydroxythiolan-1-one: Similar structure but lacks the ethylthioxomethyl group.

    3-(Methylthioxomethyl)amino-1-hydroxythiolan-1-one: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

3-[(Ethylthiothioxomethyl)amino]-1-hydroxythiolan-1-one is unique due to the presence of the ethylthioxomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13NO2S3

Molecular Weight

239.4 g/mol

IUPAC Name

ethyl N-(1,1-dioxothiolan-3-yl)carbamodithioate

InChI

InChI=1S/C7H13NO2S3/c1-2-12-7(11)8-6-3-4-13(9,10)5-6/h6H,2-5H2,1H3,(H,8,11)

InChI Key

LJAXSYJYCQOYLP-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)NC1CCS(=O)(=O)C1

Origin of Product

United States

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